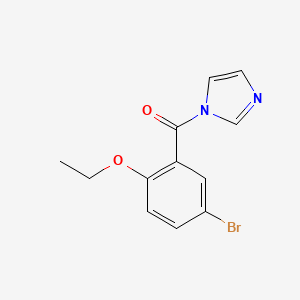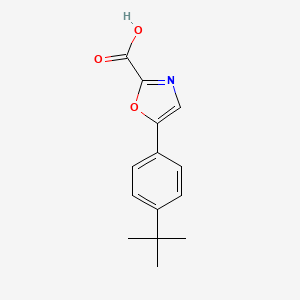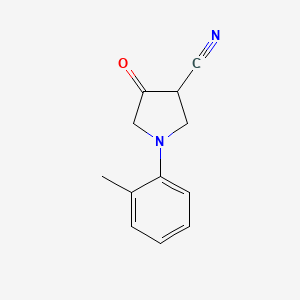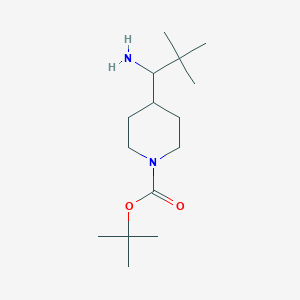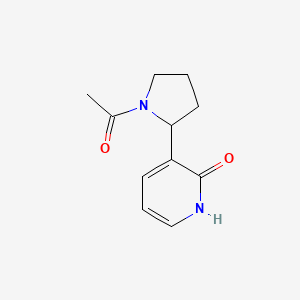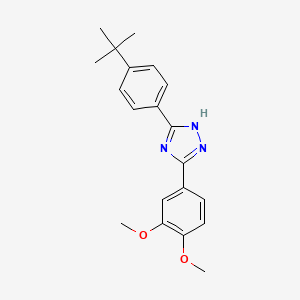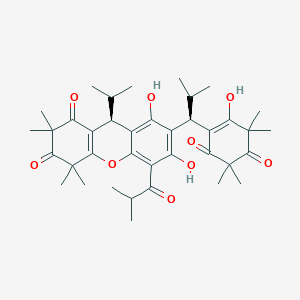
(S)-6,8-Dihydroxy-7-((R)-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohex-1-en-1-yl)-2-methylpropyl)-5-isobutyryl-9-isopropyl-2,2,4,4-tetramethyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione(relative)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6,8-Dihydroxy-7-(®-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohex-1-en-1-yl)-2-methylpropyl)-5-isobutyryl-9-isopropyl-2,2,4,4-tetramethyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione(relative) is a complex organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,8-Dihydroxy-7-(®-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohex-1-en-1-yl)-2-methylpropyl)-5-isobutyryl-9-isopropyl-2,2,4,4-tetramethyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione(relative) involves multiple steps, including the formation of the xanthene core, introduction of hydroxyl groups, and addition of isobutyryl and isopropyl groups. The reaction conditions typically require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
科学研究应用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions, metabolic pathways, and cellular processes due to its multiple functional groups.
Medicine
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of (S)-6,8-Dihydroxy-7-(®-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohex-1-en-1-yl)-2-methylpropyl)-5-isobutyryl-9-isopropyl-2,2,4,4-tetramethyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione(relative) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets would depend on the context of its use, such as inhibiting a particular enzyme or binding to a receptor.
相似化合物的比较
Similar Compounds
Xanthene Derivatives: Compounds with a similar xanthene core structure.
Hydroxy Compounds: Compounds with multiple hydroxyl groups.
Isobutyryl and Isopropyl Compounds: Compounds containing isobutyryl and isopropyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
属性
分子式 |
C38H50O9 |
|---|---|
分子量 |
650.8 g/mol |
IUPAC 名称 |
(9S)-6,8-dihydroxy-7-[(1R)-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione |
InChI |
InChI=1S/C38H50O9/c1-15(2)18(22-29(42)35(7,8)33(45)36(9,10)30(22)43)20-26(40)21-19(16(3)4)23-31(44)37(11,12)34(46)38(13,14)32(23)47-28(21)24(27(20)41)25(39)17(5)6/h15-19,40-42H,1-14H3/t18-,19+/m1/s1 |
InChI 键 |
KVTUJCVXNLQMJG-MOPGFXCFSA-N |
手性 SMILES |
CC(C)[C@H]1C2=C(C(=C(C(=C2OC3=C1C(=O)C(C(=O)C3(C)C)(C)C)C(=O)C(C)C)O)[C@H](C4=C(C(C(=O)C(C4=O)(C)C)(C)C)O)C(C)C)O |
规范 SMILES |
CC(C)C1C2=C(C(=C(C(=C2OC3=C1C(=O)C(C(=O)C3(C)C)(C)C)C(=O)C(C)C)O)C(C4=C(C(C(=O)C(C4=O)(C)C)(C)C)O)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





